N-cyclododecyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-cyclododecyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in cancer treatment due to their ability to inhibit cyclin-dependent kinases (CDKs) and other protein kinases .
Mechanism of Action
Target of Action
N-cyclododecyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with its target, CDK2, by inhibiting its activity . This inhibition is achieved through the compound’s structural similarity to the adenine ring of ATP, allowing it to mimic hinge region binding interactions in kinase active sites . This interaction results in the inhibition of CDK2, thereby disrupting the cell cycle and inhibiting the proliferation of cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from the G1 phase to the S phase . By inhibiting CDK2, the compound prevents the progression of the cell cycle, thereby inhibiting cell proliferation . This action can lead to the induction of apoptosis in cancer cells .
Pharmacokinetics
The compound’s molecular weight of 1351267 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation, leading to a decrease in tumor growth . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively . This indicates that the compound has a potent anti-proliferative effect on these cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclododecyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with urea in the presence of acetic acid, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
N-cyclododecyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in inhibiting protein kinases, which are crucial in cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-aminopyrazolo[3,4-d]pyrimidine: Known for its anticancer activity and ability to inhibit CDKs.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar biological activities.
Uniqueness
N-cyclododecyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of the cyclododecyl group, which may enhance its lipophilicity and improve its ability to penetrate cell membranes. This structural feature distinguishes it from other pyrazolo[3,4-d]pyrimidine derivatives and may contribute to its enhanced biological activity .
Properties
IUPAC Name |
N-cyclododecyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5/c1-2-4-6-8-10-14(11-9-7-5-3-1)21-16-15-12-20-22-17(15)19-13-18-16/h12-14H,1-11H2,(H2,18,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNLQSGVPCXFHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(CCCCC1)NC2=NC=NC3=C2C=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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